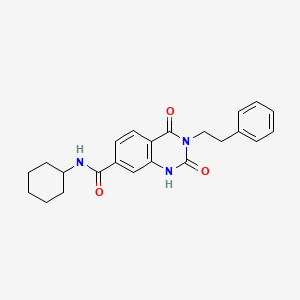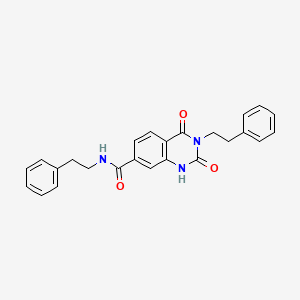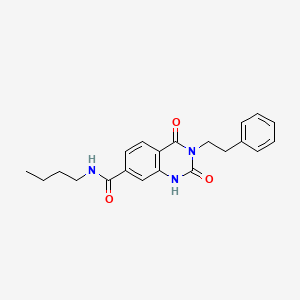![molecular formula C24H20ClN3O3 B6514238 N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892279-25-3](/img/structure/B6514238.png)
N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The presence of the 2-chlorophenyl and 2-phenylethyl groups suggests that this compound may have unique properties compared to other quinazolines.
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of quinazolines, including the two-ring structure. The 2-chlorophenyl and 2-phenylethyl groups would be attached to the quinazoline core .Chemical Reactions Analysis
Quinazolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound could undergo would depend on the exact positions of the 2-chlorophenyl and 2-phenylethyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinazolines are typically crystalline solids . The presence of the 2-chlorophenyl and 2-phenylethyl groups could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
- AKOS001752378 has shown promise in inhibiting cancer cell growth. Researchers have explored its effects on various cancer types, including breast, lung, and colon cancers. Mechanistically, it may interfere with cell cycle progression, induce apoptosis, or inhibit angiogenesis .
- Inflammation plays a crucial role in various diseases. AKOS001752378 has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a potential candidate for managing conditions like rheumatoid arthritis or inflammatory bowel disease .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, involve oxidative stress and neuronal damage. Some studies suggest that AKOS001752378 possesses neuroprotective properties by reducing oxidative stress and enhancing cellular resilience .
- Cardiovascular diseases remain a global health concern. AKOS001752378 has been investigated for its potential cardioprotective effects. It may improve endothelial function, reduce oxidative stress, and enhance vascular health .
- The compound exhibits antimicrobial properties against bacteria, fungi, and viruses. Researchers have explored its use as an adjunct therapy in treating infections or preventing microbial growth .
- AKOS001752378’s impact on metabolic pathways has drawn attention. It may influence glucose metabolism, lipid profiles, and insulin sensitivity. Investigations continue to explore its potential in managing diabetes and obesity-related conditions .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Potential
Cardiovascular Applications
Antimicrobial Activity
Metabolic Disorders
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c25-20-9-5-4-8-18(20)15-26-22(29)17-10-11-19-21(14-17)27-24(31)28(23(19)30)13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPDFDVNHWKIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514156.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514160.png)
![3-[(4-methoxyphenyl)methyl]-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514172.png)
![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514176.png)
![3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514183.png)

![2,4-dioxo-3-(2-phenylethyl)-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514207.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514230.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514244.png)


![N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514272.png)